molecular formula C8H7N3O2 B13515981 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid

2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid

Cat. No.: B13515981
M. Wt: 177.16 g/mol
InChI Key: DGWMURQMRSUBLS-UHFFFAOYSA-N
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Description

2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a carboxylic acid group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and is often found in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable carboxylic acid derivative in the presence of a catalyst. For example, the reaction can be catalyzed by palladium, copper, or other transition metals under oxidative conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the efficiency of the synthesis, reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-acetamido-3-oxo-1-phenyl-2,3-dihydroimidazo[1,5-a]pyridine .

Mechanism of Action

The mechanism of action of 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused bicyclic structure comprising an imidazole and pyridine ring, with an amino group at the 2-position and a carboxylic acid group at the 5-position. The unique structural arrangement contributes to its reactivity and potential therapeutic applications, particularly in oncology and enzymatic inhibition.

The compound's structure influences its chemical reactivity and biological activity. The presence of functional groups such as the amino and carboxylic acid groups allows for various interactions with biological targets. Research has shown that these functional groups are crucial for the compound's ability to modulate biological pathways involved in disease processes.

Anticancer Activity

This compound has been identified as a potential anti-cancer agent . Studies indicate that it acts as an inhibitor of heparanase-1, an enzyme implicated in tumor metastasis. By inhibiting this enzyme, the compound may interfere with glycosaminoglycan metabolism, which is essential for cancer progression .

Case Study:
In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values in the sub-micromolar range against colon carcinoma cells .

CompoundCell LineIC50 (µM)
Derivative AHCT-116 (Colorectal)0.4
Derivative BSW620 (Colon)0.7

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes beyond heparanase-1. Its derivatives have shown promise in inhibiting enzymes involved in inflammation and infection pathways, suggesting potential applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of Heparanase-1 : This leads to reduced tumor metastasis.
  • Modulation of Apoptotic Pathways : Some studies indicate that certain derivatives can induce apoptosis in cancer cells through pathways involving p53 and caspases .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies on some derivatives have shown favorable properties, including high plasma protein binding and acceptable metabolic stability . However, further research is necessary to fully understand the toxicity profiles and long-term effects of these compounds.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

2-aminoimidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,9H2,(H,12,13)

InChI Key

DGWMURQMRSUBLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)C(=O)O)N

Origin of Product

United States

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